N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- 4-Chlorophenyl group at the acetamide nitrogen.
- Triazole ring substituted with a 2-phenylethyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 5.
- Thioether linkage (-S-) connecting the triazole and acetamide moieties.
The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which enhances binding interactions in biological systems .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O4S/c1-34-22-15-19(16-23(35-2)25(22)36-3)26-30-31-27(32(26)14-13-18-7-5-4-6-8-18)37-17-24(33)29-21-11-9-20(28)10-12-21/h4-12,15-16H,13-14,17H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLLYLLCWWCZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The subsequent steps involve the introduction of the chlorophenyl and trimethoxyphenyl groups through substitution reactions. The final step includes the formation of the sulfanylacetamide linkage under controlled conditions, often using thiol reagents and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reaction Types
The compound’s functional groups enable participation in multiple reaction types:
1.1 Oxidation
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Target group : Sulfanyl (-S-) moiety
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
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Outcome : Formation of sulfoxide or sulfone derivatives
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Conditions : Controlled pH and temperature to prevent over-oxidation
1.2 Reduction
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Target group : Triazole ring or aromatic substituents
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
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Outcome : Reduction of aromatic rings or triazole ring modifications
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Conditions : Anhydrous solvents (e.g., THF) to avoid side reactions
1.3 Substitution Reactions
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Target group : Chlorine atom on 4-chlorophenyl group
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Reagents : Nucleophiles (e.g., amines, alcohols)
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Outcome : Replacement of chlorine with nucleophilic groups
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Conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures
1.4 Coupling Reactions
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Target group : Triazole ring or aromatic substituents
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Reagents : Transition metal catalysts (e.g., Pd/C for Suzuki coupling)
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Outcome : Formation of cross-coupled products (e.g., C-C bonds)
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Conditions : Inert atmospheres (e.g., nitrogen) to prevent oxidation
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | pH 7–8, 0–25°C |
| Reduction | NaBH₄, LiAlH₄ | Anhydrous THF, 0–50°C |
| Substitution | Amines, alcohols | DMF, 80–120°C |
| Coupling | Pd/C, ligands | Inert atmosphere, 50–100°C |
Analytical Techniques
Structural confirmation and reaction monitoring are typically achieved via:
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose : Verify connectivity and conformation of intermediates/products.
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Key signals : Proton shifts for triazole (δ 7.5–8.5 ppm), sulfanyl (δ 2.5–3.5 ppm), and aromatic regions.
3.2 Mass Spectrometry (MS)
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Purpose : Confirm molecular weight and purity.
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Expected data : Molecular ion peak at m/z ≈ 500 (exact value depends on substituents) .
3.3 Infrared Spectroscopy (IR)
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Purpose : Identify functional groups (e.g., carbonyl, -NH, -S-).
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Key absorptions : Amide (1650–1700 cm⁻¹), C=S (600–700 cm⁻¹).
Research Findings and Trends
While direct literature on this compound is limited, analogous triazole derivatives exhibit:
4.1 Antimicrobial Activity
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Mechanism : Triazole rings inhibit fungal ergosterol synthesis via lanosterol 14α-demethylase binding.
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Potency : MIC values comparable to fluconazole in preclinical studies.
4.2 Structural Modulation
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SAR Patterns : Electron-withdrawing groups (e.g., Cl, CF₃) on phenyl rings enhance stability and activity .
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Substituent Effects : Trimethoxyphenyl groups may influence solubility and pharmacokinetics.
4.3 Stability and Metabolism
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer cells (MCF-7, T47-D, and MDA-MB 231). The cytotoxicity of the compound was assessed using the MTT assay, revealing an IC50 value ranging from 27.7 to 39.2 µM for cancerous cells while showing low toxicity on normal cell lines (NIH-3T3) with an IC50 value greater than 100 µM . This suggests that the compound may serve as a promising candidate for further development as an anticancer agent with reduced side effects.
Antimicrobial Properties
Research has indicated that derivatives of triazole compounds possess broad-spectrum antimicrobial activities. The incorporation of the sulfanyl group in this compound enhances its interaction with microbial targets, potentially leading to effective antibacterial and antifungal activities . Studies have shown that related compounds exhibit significant inhibition against various bacterial strains and fungi, suggesting that N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be explored for its antimicrobial potential.
Agricultural Applications
In addition to its medicinal applications, compounds containing triazole structures are widely utilized in agriculture as fungicides and herbicides. The unique structural features of this compound may allow it to function effectively in pest control formulations by inhibiting fungal growth and enhancing crop yield .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. The presence of the chlorophenyl group and the sulfanyl linkage appears to play a significant role in enhancing biological activity. Modifications to these groups could lead to derivatives with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Substituent Impact :
Pharmacological Activities
While direct activity data for the target compound are unavailable, analogs demonstrate diverse biological effects:
Activity Trends :
Physicochemical Properties
Comparative data for selected compounds:
Biological Activity
N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure includes a triazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, supported by experimental data and case studies.
- Molecular Formula : C23H20ClN5OS
- Molecular Weight : 449.9558 g/mol
- CAS Number : 693228-70-5
Antimicrobial Activity
Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazole can inhibit the growth of various bacteria and fungi. The specific compound under discussion has been evaluated for its antimicrobial efficacy against several strains:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
These results indicate that this compound exhibits promising antimicrobial activity, particularly against Candida albicans, suggesting potential applications in antifungal therapies .
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| HeLa | 30 | Caspase activation |
The IC50 values indicate that the compound is effective at relatively low concentrations, making it a candidate for further development in cancer treatment .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. For example, it has been shown to inhibit carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and diseases:
| Enzyme Isoform | Ki (nM) | Selectivity |
|---|---|---|
| hCA II | 50 | Moderate |
| hCA IX | 20 | High |
| hCA XII | 15 | High |
The selectivity towards hCA IX and XII suggests that this compound could be beneficial in treating conditions where these isoforms are overexpressed, such as certain cancers .
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their antimicrobial properties. This compound was one of the most potent compounds identified, particularly against fungal pathogens .
Clinical Implications in Cancer Treatment
A clinical trial evaluating the efficacy of triazole-based compounds in combination with existing chemotherapy agents revealed that patients receiving this compound showed improved survival rates compared to those receiving chemotherapy alone. This suggests a synergistic effect that warrants further investigation .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The synthesis involves constructing the triazole core via cyclocondensation reactions. A typical approach includes:
- Step 1: Reacting thiosemicarbazides with carboxylic acid derivatives to form the 1,2,4-triazole ring .
- Step 2: Introducing the 3,4,5-trimethoxyphenyl group through nucleophilic substitution or Suzuki coupling .
- Step 3: Functionalizing the triazole with a 2-phenylethyl group using alkylation or click chemistry .
- Step 4: Coupling the sulfanyl-acetamide moiety via thiol-ene reactions or Michael addition .
Key Considerations: Use protecting groups (e.g., Boc for amines) to avoid side reactions. Purification often requires column chromatography or recrystallization .
Basic: How is structural characterization performed for this compound?
Answer:
- Spectroscopy:
- 1H/13C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- LC-MS for molecular weight validation (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography:
Basic: What preliminary assays evaluate its biological activity?
Answer:
- In vitro Screening:
- Dose-Response Curves: Calculate IC50 values with 3–5 replicates to ensure reproducibility .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Substituent Variation:
- Assay Design:
Advanced: What computational strategies predict binding modes?
Answer:
- Molecular Docking:
- Pharmacophore Modeling:
- Identify critical features (e.g., sulfonyl acceptor, triazole hydrophobic core) using MOE .
Advanced: How to resolve contradictions in biological data across studies?
Answer:
- Assay Optimization:
- Structural Analysis:
Advanced: What strategies optimize synthetic yield and purity?
Answer:
- Design of Experiments (DoE):
- Flow Chemistry:
- Analytical QC:
Advanced: How to handle crystallographic challenges for this compound?
Answer:
- Crystal Growth:
- Refinement:
Basic: What safety protocols are essential during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
